molecular formula C13H9ClN2O2S B5609670 5-[(2-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

5-[(2-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B5609670
M. Wt: 292.74 g/mol
InChI Key: ASAPLQLHSJGLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is a compound belonging to the 1,2,4-oxadiazole family, which is known for its diverse range of biological activities and applications in material science. The oxadiazole core is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in a 1,2,4-arrangement. Compounds containing this core are of significant interest due to their pharmacological properties and potential applications in organic electronics.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors, such as acid hydrazides and carboxylic acids or esters. A common method for synthesizing 1,3,4-oxadiazole derivatives involves esterification, hydrazide formation, and subsequent cyclization through reaction with carbon disulfide and an alkali like potassium hydroxide in alcohol. This method has been applied to synthesize various derivatives with different substituents on the oxadiazole ring, indicating a versatile approach for the introduction of diverse functional groups, including chlorophenoxy and thienyl moieties (Siddiqui et al., 2014).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by X-ray diffraction and spectroscopic methods such as NMR and IR spectroscopy. These compounds exhibit a variety of non-covalent interactions, including hydrogen bonding and π-π interactions, which contribute to their stability and influence their biological activities. Structural analyses often focus on the electronic distribution within the molecule and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Al-Wahaibi et al., 2023).

properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-9-4-1-2-5-10(9)17-8-12-15-13(16-18-12)11-6-3-7-19-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAPLQLHSJGLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.